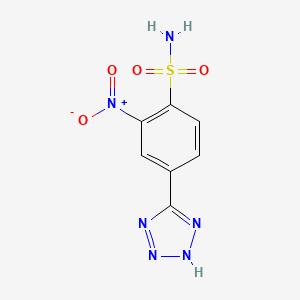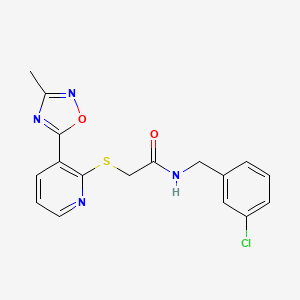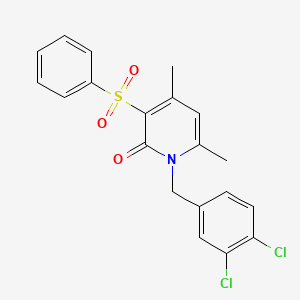
2-nitro-4-(1H-1,2,3,4-tétrazol-5-yl)benzène-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzene ring substituted with nitro, tetrazole, and sulfonamide groups, making it a versatile scaffold for further chemical modifications and applications.
Applications De Recherche Scientifique
2-nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including energetic materials and polymers .
Mécanisme D'action
Target of Action
This compound is a high-nitrogen compound, which suggests that it may interact with biological systems in a unique way
Mode of Action
The presence of the nitro group and the tetrazole moiety could suggest potential reactivity with biological targets . .
Biochemical Pathways
The biochemical pathways affected by 2-nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide are currently unknown . Given the compound’s structure, it may interact with pathways involving nitrogen metabolism or redox reactions
Result of Action
As a high-nitrogen compound, it may have unique effects on cellular processes
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide . Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide typically involves multiple steps starting from commercially available precursors. One common route involves the nitration of a benzene derivative followed by the introduction of the tetrazole ring through cyclization reactions. The sulfonamide group is then introduced via sulfonation and subsequent amide formation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing costs, and ensuring safety. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can introduce various functional groups onto the benzene ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
- 1,1′-dihydroxy-3,3′-dinitro-bis-1,2,4-triazole
- 1,1′-dihydroxy-5,5′-bistetrazole
Uniqueness
2-nitro-4-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is unique due to its combination of nitro, tetrazole, and sulfonamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a versatile scaffold for further modifications and applications in various fields .
Propriétés
IUPAC Name |
2-nitro-4-(2H-tetrazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6O4S/c8-18(16,17)6-2-1-4(3-5(6)13(14)15)7-9-11-12-10-7/h1-3H,(H2,8,16,17)(H,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZARUYJXDSAGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)[N+](=O)[O-])S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2447440.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2447441.png)
![N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2447442.png)


![5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2447448.png)
![Methyl 2-[[(Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2447451.png)
![2-(5-Bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2447452.png)
![2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B2447455.png)


![2-(3-methylphenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2447459.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2447462.png)
![4-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2447463.png)
